molecular formula C10H9NO4 B599844 Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate CAS No. 119293-22-0

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate

Cat. No. B599844
M. Wt: 207.185
InChI Key: PLNBDPQVBXHQAC-UHFFFAOYSA-N
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Patent
US07544693B2

Procedure details

Ethyl glycolate (7.26 g, 59.7 mmol) was added slowly into a suspension of sodium hydride (2.95 g of 60% dispersion in mineral oil, 73.8 mmol) in 85 mL of 1,2-dimethoxyethane (DME) at 0° C., and the mixture was stirred for another 30 min. A solution of ethyl 4-chloronicotinate (6.20 g, 33.4 mmol) in 20 mL of DME was added slowly into the reaction mixture at room temperature. The mixture was heated to 70° C. and maintained at that temperature overnight. The solvent was evaporated and the residue was dissolved in 100 mL of water, and washed with hexane 3 times. The pH of the water solution was adjusted to about 5 using acetic acid to pH 5, and a yellow precipitate was formed. The yellow precipitate was filtered, washed with a small amount of water (20 mL×3), and dried overnight in vacuo to give ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate free base as a yellow solid (5.79 g) which was used for the next step without further purification.
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].[H-].[Na+].Cl[C:11]1[C:16]([C:17](OCC)=[O:18])=[CH:15][N:14]=[CH:13][CH:12]=1>COCCOC>[OH:18][C:17]1[C:16]2[CH:15]=[N:14][CH:13]=[CH:12][C:11]=2[O:3][C:2]=1[C:1]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
7.26 g
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
2.95 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=CC=NC=C1C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 mL of water
WASH
Type
WASH
Details
washed with hexane 3 times
CUSTOM
Type
CUSTOM
Details
a yellow precipitate was formed
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of water (20 mL×3)
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(OC2=C1C=NC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.79 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.